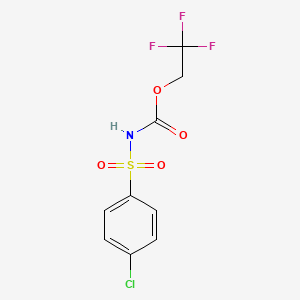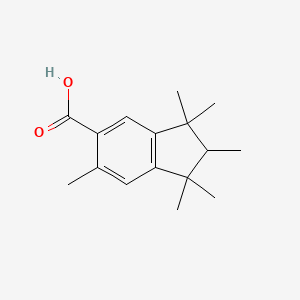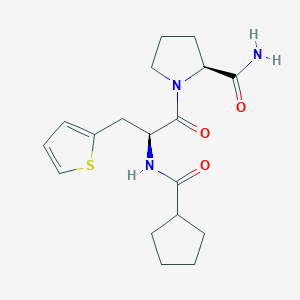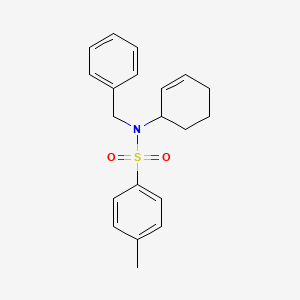
2,2,2-Trifluoroethyl (4-chlorobenzene-1-sulfonyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoroethyl (4-chlorobenzene-1-sulfonyl)carbamate is an organic compound that features a trifluoroethyl group, a chlorobenzene ring, and a sulfonylcarbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoroethyl (4-chlorobenzene-1-sulfonyl)carbamate typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2,2,2-trifluoroethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
4-chlorobenzenesulfonyl chloride+2,2,2-trifluoroethanoltriethylamine2,2,2-Trifluoroethyl (4-chlorobenzene-1-sulfonyl)carbamate+HCl
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trifluoroethyl (4-chlorobenzene-1-sulfonyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl group.
Oxidation and Reduction: The trifluoroethyl group can be involved in oxidation-reduction reactions under appropriate conditions.
Hydrolysis: The carbamate moiety can be hydrolyzed in the presence of acids or bases to yield the corresponding amine and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve mild temperatures and solvents like dichloromethane.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Hydrolysis: Acidic or basic aqueous solutions can facilitate the hydrolysis of the carbamate group.
Major Products
Substitution: Products include substituted sulfonylcarbamates.
Oxidation: Products may include oxidized derivatives of the trifluoroethyl group.
Hydrolysis: Products include the corresponding amine and alcohol.
Aplicaciones Científicas De Investigación
2,2,2-Trifluoroethyl (4-chlorobenzene-1-sulfonyl)carbamate has several scientific research applications:
Biology: Potential use in the study of enzyme inhibition and protein modification due to its reactive sulfonyl group.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trifluoroethyl (4-chlorobenzene-1-sulfonyl)carbamate involves its interaction with nucleophilic sites in biological molecules. The sulfonyl group can form covalent bonds with amino acid residues in proteins, leading to enzyme inhibition or modification of protein function. The trifluoroethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of biological targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,2-Trifluoroethyl (4-methylbenzene-1-sulfonyl)carbamate
- 2,2,2-Trifluoroethyl (4-nitrobenzene-1-sulfonyl)carbamate
- 2,2,2-Trifluoroethyl (4-bromobenzene-1-sulfonyl)carbamate
Uniqueness
2,2,2-Trifluoroethyl (4-chlorobenzene-1-sulfonyl)carbamate is unique due to the presence of the chlorine atom on the benzene ring, which can influence its reactivity and interaction with biological targets. The trifluoroethyl group also imparts distinct chemical properties, such as increased stability and lipophilicity, compared to similar compounds.
Propiedades
Número CAS |
63924-40-3 |
|---|---|
Fórmula molecular |
C9H7ClF3NO4S |
Peso molecular |
317.67 g/mol |
Nombre IUPAC |
2,2,2-trifluoroethyl N-(4-chlorophenyl)sulfonylcarbamate |
InChI |
InChI=1S/C9H7ClF3NO4S/c10-6-1-3-7(4-2-6)19(16,17)14-8(15)18-5-9(11,12)13/h1-4H,5H2,(H,14,15) |
Clave InChI |
XFVWSBIATUWJCL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1S(=O)(=O)NC(=O)OCC(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,1'-[Methylenebis(oxy)]bis(3,4-dimethylbenzene)](/img/structure/B14491690.png)




![ethyl-dimethyl-[3-(methylcarbamoyloxy)phenyl]azanium;bromide](/img/structure/B14491721.png)


![Benzoic acid, 2-[[3-[[[4-(acetylamino)phenyl]amino]carbonyl]-2-hydroxy-1-naphthalenyl]azo]-4-[[(2,3-dichlorophenyl)amino]carbonyl]-, methyl ester](/img/structure/B14491728.png)


